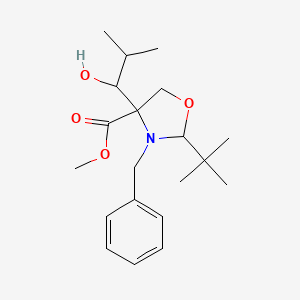![molecular formula C8H4ClN5O B13901521 8-chlorotetrazolo[1,5-c]quinazolin-5(6H)-one CAS No. 54013-08-0](/img/structure/B13901521.png)
8-chlorotetrazolo[1,5-c]quinazolin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chlorotetrazolo[1,5-c]quinazolin-5(6H)-one is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by a fused tetrazole and quinazoline ring system, which imparts unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-chlorotetrazolo[1,5-c]quinazolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloroquinazoline with sodium azide, followed by cyclization to form the tetrazole ring . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Chlorotetrazolo[1,5-c]quinazolin-5(6H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, amines, and thiols in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted tetrazoloquinazolines.
Oxidation Products: Oxidized derivatives of the tetrazole ring.
Reduction Products: Reduced forms of the quinazoline or tetrazole rings.
Applications De Recherche Scientifique
Medicinal Chemistry: It has shown promise as a scaffold for developing antifungal, antibacterial, and anticancer agents.
Materials Science: Some derivatives exhibit fluorescent properties, making them useful in the development of luminescent materials and bioimaging probes.
Biological Research: The compound’s unique structure allows it to interact with various biological targets, facilitating studies on enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 8-chlorotetrazolo[1,5-c]quinazolin-5(6H)-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, its ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity to various biological molecules.
Comparaison Avec Des Composés Similaires
Quinazoline: A parent compound with a simpler structure, lacking the tetrazole ring.
Tetrazoloquinazolines: Compounds with similar fused ring systems but different substituents.
Uniqueness: 8-Chlorotetrazolo[1,5-c]quinazolin-5(6H)-one stands out due to its unique combination of a tetrazole and quinazoline ring, which imparts distinct chemical reactivity and biological activity. This dual-ring system enhances its potential as a versatile scaffold for drug development and materials science applications.
Propriétés
Numéro CAS |
54013-08-0 |
|---|---|
Formule moléculaire |
C8H4ClN5O |
Poids moléculaire |
221.60 g/mol |
Nom IUPAC |
8-chloro-6H-tetrazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C8H4ClN5O/c9-4-1-2-5-6(3-4)10-8(15)14-7(5)11-12-13-14/h1-3H,(H,10,15) |
Clé InChI |
BLMXGAHXNWSPOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)NC(=O)N3C2=NN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


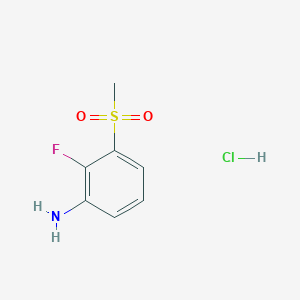
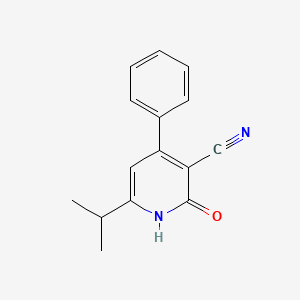

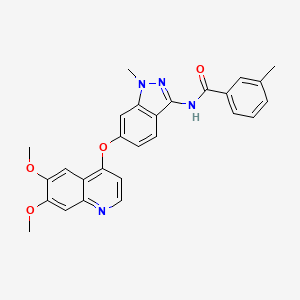
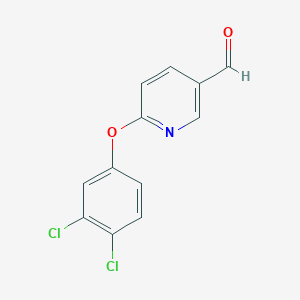
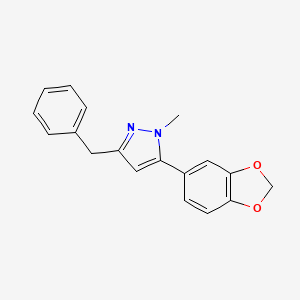
![2,6-Di-tert-butyl-4-[2-(4-methylphenyl)ethenyl]pyran-1-ium](/img/structure/B13901477.png)
![1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester](/img/structure/B13901479.png)
![2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/structure/B13901487.png)

![4-[(4-Tert-butoxycarbonyl-1,4-diazepan-1-YL)sulfonyl]benzoic acid](/img/structure/B13901494.png)
![(1S,2S,3R,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B13901509.png)
